Diethyl phosphate

Description

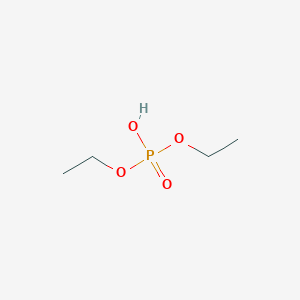

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQFCFPECQILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044699 | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless clear liquid; [MSDSonline], Solid | |

| Record name | Diethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |

| Record name | Diethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis Pathways for Diethyl Phosphoric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethyl phosphoric acid (DEPA), a significant intermediate in organic chemistry and a metabolite of various organophosphate compounds. This document details key synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical workflows.

Introduction to Diethyl Phosphoric Acid

Diethyl phosphoric acid, also known as diethyl hydrogen phosphate (DEHP), is an organophosphorus compound with the chemical formula (C₂H₅)₂PO₄H. It is a colorless to pale yellow liquid, soluble in water and many organic solvents. Its utility spans various applications, from being a crucial building block in the synthesis of more complex organophosphorus compounds to its role as a metabolite in the biodegradation of pesticides and nerve agents. Understanding its synthesis is critical for toxicological studies, environmental remediation, and the development of novel pharmaceutical agents.

Core Synthesis Pathways

There are several established methods for the synthesis of diethyl phosphoric acid. The most prominent pathways involve the use of phosphorus pentoxide, phosphoryl chloride, and the hydrolysis of diethyl chlorophosphate. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Reaction of Phosphorus Pentoxide with Ethanol

This direct method involves the reaction of phosphorus pentoxide (P₄O₁₀) with ethanol. It is a highly exothermic reaction that typically yields a mixture of monoethyl and diethyl phosphoric acids.

Reaction Scheme: P₄O₁₀ + 6 C₂H₅OH → 2 (C₂H₅)₂PO₄H + 2 C₂H₅H₂PO₄

This pathway is valued for its high atom economy and the direct formation of the desired phosphate esters. However, controlling the exothermicity and the product distribution can be challenging.

Reaction of Phosphoryl Chloride with Ethanol

A common and versatile method for synthesizing phosphate esters involves the use of phosphoryl chloride (POCl₃). This multi-step process typically proceeds through the formation of diethyl chlorophosphate, which is subsequently hydrolyzed to diethyl phosphoric acid.

Reaction Scheme:

-

POCl₃ + 2 C₂H₅OH → (C₂H₅O)₂P(O)Cl + 2 HCl

-

(C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅)₂PO₄H + HCl

This route offers good control over the reaction and can produce high-purity diethyl phosphoric acid. The use of a base, such as triethylamine, is often employed to scavenge the hydrogen chloride byproduct.[1]

Hydrolysis of Diethyl Chlorophosphate

The direct hydrolysis of commercially available or synthesized diethyl chlorophosphate (DECP) is a straightforward method to obtain diethyl phosphoric acid. The reaction is typically carried out in the presence of a controlled amount of water.

Reaction Scheme: (C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅)₂PO₄H + HCl

High concentrations of water favor the formation of diethyl phosphoric acid.[2][3] Careful control of the reaction conditions is necessary to avoid the formation of byproducts such as tetraethyl pyrophosphate.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for diethyl phosphoric acid and its precursors.

| Parameter | Phosphorus Pentoxide + Ethanol | Phosphoryl Chloride + Ethanol | Hydrolysis of Diethyl Chlorophosphate |

| Typical Yield | ~95% (for mixed ethyl phosphates)[5] | 65-85% (for related dialkyl phosphates)[1] | High (product distribution dependent on water concentration)[2] |

| Purity | Mixture of mono- and di-esters | High, with potential for byproducts | High, with potential for pyrophosphate formation |

| Reaction Temperature | 0°C to room temperature[5] | 0-50°C[6] | Varies, can be performed at room temperature |

| Reaction Time | ~12 hours[5] | 2-10 hours[1] | Varies depending on conditions |

| Key Reactants | Phosphorus pentoxide, ethanol | Phosphoryl chloride, ethanol, (often a base) | Diethyl chlorophosphate, water |

| Primary Byproducts | Monoethyl phosphoric acid | Hydrogen chloride, triethyl phosphate | Hydrogen chloride, tetraethyl pyrophosphate |

Detailed Experimental Protocols

Synthesis of Diethyl Phosphoric Acid from Phosphorus Pentoxide and Ethanol

This protocol is adapted from a procedure for the synthesis of ethyl phosphates.[5]

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Absolute ethanol

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, cool 11.7 mL (0.2 mol) of absolute ethanol to 0°C using an ice bath.

-

While stirring, add 3.55 g (0.025 mol) of phosphorus pentoxide in six small portions to the cold ethanol. The temperature of the reaction mixture will rise to approximately 13-14°C after each addition. Allow the mixture to cool back to 0°C before adding the next portion.

-

After the final addition of phosphorus pentoxide, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture for 12 hours at room temperature.

-

Remove the excess ethanol using a rotary evaporator to obtain a mixture of monoethyl and diethyl phosphoric acid. The reported yield for the mixed phosphate esters is approximately 95%.

Synthesis of Diethyl Phosphoric Acid from Phosphoryl Chloride and Ethanol

This protocol is a general procedure for the synthesis of dialkyl phosphates and can be adapted for diethyl phosphoric acid.[1]

Materials:

-

Phosphoryl chloride (POCl₃)

-

Anhydrous ethanol

-

Triethylamine

-

Anhydrous toluene

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Apparatus for filtration and hydrolysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add phosphoryl chloride (1 equivalent) to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

The resulting filtrate containing diethyl chlorophosphate is then carefully hydrolyzed by the slow addition of water.

-

The diethyl phosphoric acid can then be isolated and purified by standard laboratory techniques.

Synthesis of Diethyl Phosphoric Acid via Hydrolysis of Diethyl Chlorophosphate

This protocol is based on the principle that hydrolysis of diethyl chlorophosphate with a sufficient amount of water yields diethyl phosphoric acid.[2][3]

Materials:

-

Diethyl chlorophosphate (DECP)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, place a measured amount of diethyl chlorophosphate.

-

With stirring, slowly add a molar excess of deionized water to the diethyl chlorophosphate. The reaction can be exothermic, so controlled addition is important.

-

Continue stirring the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as ³¹P NMR spectroscopy.

-

The resulting product is a mixture of diethyl phosphoric acid and hydrochloric acid. The hydrochloric acid can be removed under reduced pressure or by neutralization.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Caption: Synthesis from Phosphorus Pentoxide and Ethanol

Caption: Synthesis from Phosphoryl Chloride and Ethanol

Caption: Synthesis via Hydrolysis of Diethyl Chlorophosphate

References

Diethyl Phosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl phosphate (DEP), a primary non-specific metabolite of a large class of organophosphorus pesticides (OPPs). Due to its prevalence as a biomarker, understanding its formation, detection, and biological implications is critical for researchers in toxicology, environmental health, and drug development. This document details the metabolic pathways of OPPs leading to DEP, presents quantitative data on DEP levels in various human populations, and provides in-depth experimental protocols for its analysis in biological matrices. Furthermore, it explores the cellular signaling pathways affected by OPPs and the emerging role of DEP in these processes, visualized through detailed diagrams to facilitate understanding.

Introduction

Organophosphorus pesticides (OPPs) are a diverse group of chemicals widely used in agriculture and public health to control pests. Human exposure to OPPs is a significant public health concern due to their potential for acute and chronic toxicity. The primary mechanism of acute toxicity for many OPPs is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.

Following exposure, OPPs are metabolized in the body, and their metabolites are excreted, primarily in the urine. The dialkyl phosphates (DAPs), including this compound (DEP), are common metabolites for about 75% of all registered OPPs. Consequently, urinary DEP is frequently used as a biomarker for assessing human exposure to this broad class of pesticides. This guide will delve into the core aspects of DEP as a metabolite, from its biochemical origins to its analytical determination and toxicological significance.

Metabolism of Organophosphorus Pesticides to this compound

The biotransformation of diethyl-substituted OPPs to DEP is a complex process involving several key enzymes primarily located in the liver. The specific pathway can vary depending on the chemical structure of the parent OPP, particularly whether it is a phosphate (P=O) or a phosphorothioate (P=S).

Phosphorothioates, which are common in agricultural use, require oxidative desulfuration to their active oxon forms. This metabolic activation is primarily catalyzed by cytochrome P450 (CYP450) enzymes. The resulting oxon is a more potent inhibitor of AChE. Both the parent phosphorothioate and its oxon metabolite can then be hydrolyzed by various esterases, such as paraoxonase-1 (PON1) and carboxylesterases, to yield DEP and a specific organic leaving group.

The metabolic process can be summarized as follows:

-

Phase I Metabolism:

-

Oxidative Desulfuration (for phosphorothioates): Conversion of the P=S bond to a P=O bond, mediated by CYP450 enzymes.

-

Hydrolysis: Cleavage of the ester bonds of the parent OPP or its oxon metabolite by A-esterases (e.g., PON1) and B-esterases (e.g., carboxylesterases), resulting in the formation of DEP.

-

This metabolic pathway is crucial for the detoxification of OPPs, as DEP itself is a weak inhibitor of AChE compared to the parent compounds or their oxons.

Metabolic activation and detoxification pathway of diethyl-OPPs.

Quantitative Data on Urinary this compound Levels

Urinary DEP concentrations are a valuable tool for assessing exposure to OPPs in various populations. The levels can vary significantly depending on factors such as occupational exposure, dietary habits, and geographical location. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary this compound (DEP) Levels in the General Population

| Population (Country) | Sample Size | Detection Frequency (%) | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Reference |

| U.S. Adults (NHANES 1999-2000) | 1949 | 71 | 1.04 | 13 | |

| German General Population | 54 | ~98 | 4 | 21 | |

| Danish Children and Women | - | - | - | - | |

| Canadian Adults (CHMS Cycle 1) | 4446 | - | - | - | |

| Israeli Adults | - | 98 | - | - |

Table 2: Urinary this compound (DEP) Levels in Occupationally Exposed Populations

| Population (Occupation) | Sample Size | Detection Frequency (%) | Mean/Median Concentration (µg/L) | Notes | Reference |

| Conventional Farmers (Thailand) | 213 | 60.1 | Geometric Mean: 29.63 | Significantly higher than organic farmers. | |

| Agricultural Sprayers (India) | - | - | - | Associated with lower lung function. |

Table 3: Urinary this compound (DEP) Levels in Acute Poisoning Cases

| Case Description | Sample Matrix | DEP Concentration (ng/mL) | Parent OPP | Reference |

| Fatal Suicidal Poisoning (8 cases) | Urine | Detected in 7 of 8 cases | Various | |

| Quinalphos or Chlorpyrifos Poisoning | Urine | - | Quinalphos, Chlorpyrifos |

Note: Direct comparison between studies should be made with caution due to differences in analytical methods, population demographics, and urine dilution correction methods.

Experimental Protocols for DEP Analysis

The accurate quantification of DEP in biological matrices, primarily urine, is essential for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of DEP requires a derivatization step to increase its volatility. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.

4.1.1. Sample Preparation and Derivatization

-

Sample Collection and Storage: Collect first-morning void urine samples in polyethylene containers. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples and vortex. Spike a 2.5 mL aliquot of urine with an appropriate internal standard, such as dibutylphosphate (DBP) or isotope-labeled DEP.

-

Dehydration: Freeze-dry the samples overnight to remove water, which can interfere with derivatization.

-

Extraction: Extract the dried residue with a mixture of diethyl ether and acetonitrile.

-

Derivatization: Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., triethylamine) to the extract. Heat the mixture (e.g., at 40°C overnight) to form the pentafluorobenzyl ester of DEP.

-

Clean-up: Purify the derivatized extract using solid-phase extraction (SPE) with a silica or multi-layer column to remove matrix interferences.

-

Final Preparation: Evaporate the purified extract to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

4.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injection: Splitless mode, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the DEP-PFB derivative and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the advantage of analyzing DEP directly without the need for derivatization, leading to simpler and faster sample preparation.

4.2.1. Sample Preparation

-

Sample Collection and Storage: As described for the GC-MS method.

-

Internal Standard Spiking: Thaw and vortex a 200 µL urine sample. Spike with an internal standard.

-

Extraction: Perform a liquid-liquid extraction (LLE) by adding 800 µL of cold ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 10 minutes.

-

Final Preparation: Transfer the supernatant, dry it under nitrogen, and reconstitute the residue in 500 µL of the initial mobile phase (e.g., acetonitrile/water mixture).

4.2.2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Shimadzu UFLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).

-

Flow Rate: 500 µL/min.

-

Injection Volume: 20 µL.

-

Tandem Mass Spectrometer: AB SCIEX QTRAP 5500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP and the internal standard.

Workflow for DEP analysis by GC-MS and LC-MS/MS.

Signaling Pathways and Toxicological Implications

While the acute toxicity of many parent OPPs is primarily due to AChE inhibition, the toxicological effects of chronic, low-level exposure and the direct role of metabolites like DEP are areas of active research.

Effects of Parent OPPs on Signaling Pathways

Exposure to OPPs can induce oxidative stress, leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including ERK, JNK, and p38-MAPK, is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways by OPPs can contribute to cellular damage in various tissues, including the nervous system.

Direct Effects of this compound (DEP)

Recent studies suggest that DEP may have biological effects independent of the classical AChE inhibition pathway.

-

Endocrine Disruption: In vivo and in silico studies have shown that DEP can interact with proteins involved in thyroid hormone synthesis, transport, and receptor binding. This suggests that DEP may act as a potential thyroid hormone-disrupting chemical.

-

Lack of Significant AChE Inhibition: Studies in rats have shown that at molar doses equivalent to those of parent OPPs that cause endocrine disruption, DEP itself does not significantly inhibit serum AChE activity. This indicates that the observed effects of DEP are likely not mediated through the cholinergic system.

-

Interaction with Other Enzymes: X-ray crystallography has revealed that DEP can bind to the binuclear metal center of bacterial phosphotriesterase (PTE), an enzyme that hydrolyzes organophosphates. While this is a detoxification enzyme, it demonstrates the potential for DEP to interact with the active sites of various metalloenzymes in biological systems.

Potential direct molecular interactions of DEP.

Conclusion

This compound is a critical biomarker for assessing human exposure to a wide range of organophosphorus pesticides. Its formation through metabolic processes, primarily in the liver, represents a key detoxification pathway. The accurate quantification of DEP in urine using advanced analytical techniques like GC-MS and LC-MS/MS is fundamental for both epidemiological studies and clinical toxicology. While the parent OPPs are known to exert their toxicity through mechanisms such as AChE inhibition and MAPK pathway activation, emerging evidence suggests that DEP may have its own distinct toxicological profile, particularly concerning endocrine disruption. Further research into the direct molecular interactions of DEP is crucial for a comprehensive understanding of the health risks associated with OPP exposure and for the development of targeted therapeutic strategies. This guide provides a foundational resource for professionals engaged in this vital area of research.

An In-depth Technical Guide on the Toxicological Effects of Diethyl Phosphate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides, a class of compounds widely utilized in agriculture.[1][2] Consequently, human exposure to DEP is prevalent, primarily through the consumption of food products containing OP residues.[2] As a biomarker of OP pesticide exposure, understanding the inherent toxicity of DEP is critical for risk assessment and the development of therapeutic interventions. This technical guide provides a comprehensive overview of the toxicological effects of DEP exposure, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Acute and Chronic Toxicity

The toxicity of this compound varies with the route and duration of exposure. Quantitative data from animal studies are summarized below.

Acute Toxicity

Table 1: Acute Toxicity of this compound and Related Compounds

| Compound | Species | Route | LD50/LC50 | Reference |

| Diethyl phosphite | Rat | Oral | 3900 mg/kg | [1] |

| Diethyl phosphite | Rabbit | Dermal | 2020 µL/kg | [1] |

| O,O'-Diethyl dithiophosphate | Rat | Oral | 4510 mg/kg | [2] |

| O,O'-Diethyl dithiophosphate | Rabbit | Dermal | >2000 mg/kg | [2] |

| Diethyl ethylphosphonate | Rat | Oral | 785 - 2330 mg/kg | [3] |

| Diethyl ethylphosphonate | Rat | Dermal | >2000 mg/kg | [3] |

| This compound | Rat | Oral | >2000 mg/kg (ATE) | [4] |

| This compound | Rabbit | Dermal | 1000 - 2000 mg/kg (ATE) | [4] |

ATE: Acute Toxicity Estimate

Chronic Toxicity and Systemic Effects

Long-term exposure to DEP has been associated with a range of systemic effects. A 16-week dietary study in rats exposed to diethyl phthalate (a related compound, used here as a proxy for study design illustration) identified the liver and kidneys as primary target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of approximately 750 mg/kg bw/day.[5][6] Effects at higher doses included reduced body weight gain and increased relative organ weights.[6]

Organ-Specific Toxicities

Neurotoxicity

The primary mechanism of neurotoxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol outlines the spectrophotometric method for determining the in vitro inhibition of AChE by this compound.

Endocrine Disruption

Chronic exposure to DEP has been shown to disrupt thyroid hormone homeostasis, leading to symptoms of hyperthyroidism in animal models.[2] This is a significant concern, as thyroid hormones are crucial for normal development and metabolism.

Experimental Protocol: Assessment of Thyroid Hormone Levels in Rats

This protocol details the procedures for evaluating the impact of DEP on thyroid hormone levels in a rat model.

Genotoxicity

Genotoxicity studies are essential for assessing the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. Standard assays include the Ames test, chromosomal aberration test, and the in vivo micronucleus test.

Experimental Protocol: In Vitro Chromosomal Aberration Test in CHO Cells

This protocol describes the methodology for evaluating the clastogenic potential of this compound using Chinese Hamster Ovary (CHO) cells.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Short-term oral toxicity study of diethyl phthalate in the rat | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. agc-chemicals.com [agc-chemicals.com]

Mechanism of Action of Diethyl Phosphate in Biological Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diethyl phosphate (DEP) is a primary dialkyl phosphate metabolite of numerous organophosphorus (OP) pesticides and is frequently used as a biomarker for OP exposure.[1][2] While the parent organophosphorus compounds are well-characterized for their potent inhibition of acetylcholinesterase (AChE), emerging evidence indicates that DEP itself exerts distinct biological effects through mechanisms independent of significant AChE inhibition.[3] This guide provides an in-depth examination of the molecular mechanisms of action of this compound, differentiating its direct biological activities from the classical toxicity pathways of its parent compounds. We will explore its role as an endocrine disruptor, a modulator of gut microbiota and inflammatory responses, and its potential involvement in cellular stress pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to offer a comprehensive resource for the scientific community.

Part 1: The Canonical Mechanism of Parent Organophosphorus Compounds

To understand the unique actions of this compound, it is essential first to consider the well-established mechanism of its parent OP compounds. The primary target for the majority of OP pesticides is the enzyme acetylcholinesterase (AChE).[4]

1.1. Irreversible Inhibition of Acetylcholinesterase (AChE)

The toxicity of OP compounds stems from their ability to irreversibly inhibit AChE, an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][5] The mechanism involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[6][7] This covalent modification is highly stable, effectively rendering the enzyme non-functional.[5]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[7][8] This sustained cholinergic activity can lead to a "cholinergic crisis," characterized by a range of symptoms from excessive salivation and muscle fasciculations to respiratory failure and death.[4][5][9]

Part 2: Direct Biological Mechanisms of this compound (DEP)

Contrary to its parent compounds, direct exposure to DEP does not appear to cause significant AChE inhibition.[3] Instead, research points towards distinct mechanisms primarily involving endocrine disruption, gut microbiome modulation, and cellular stress signaling.

2.1. Endocrine Disruption: Interference with Thyroid Hormone Homeostasis

Studies have identified DEP as a potential thyroid hormone-disrupting chemical.[1] Its mechanism is not targeted at a single point but involves interactions with multiple proteins essential for thyroid hormone regulation.

-

Molecular Interactions: In silico molecular docking and dynamics studies have shown that DEP can strongly interact with key proteins involved in the thyroid hormone pathway.[1][10] These include proteins responsible for:

-

Hormone Biosynthesis: Enzymes involved in the production of thyroid hormones.

-

Blood Transport: Carrier proteins like transthyretin that transport thyroid hormones in the bloodstream.

-

Receptor Binding: Nuclear thyroid hormone receptors that mediate genomic effects.

-

Metabolism: Enzymes that metabolize and clear thyroid hormones.

-

-

Physiological Consequences: By interfering with these processes, DEP can disrupt the production and signal regulation of thyroid hormones.[1][11] In vivo studies in adult male rats subjected to chronic DEP exposure showed significant thyroid-related hormone disorders, leading to symptoms consistent with hyperthyroidism and abnormal expression of thyroid-related genes in the liver.[1]

2.2. Modulation of Gut Microbiota and Inflammatory Signaling

DEP exposure has been shown to significantly alter the gut environment, leading to downstream effects on host metabolism and inflammation.[3]

-

Alteration of Gut Microbiota: In a 20-week study on adult male rats, DEP administration led to the enrichment of specific bacterial genera.[3][12] This included opportunistic pathogens like Paraprevotella and Helicobacter, as well as butyrate-producing genera such as Alloprevotella and Intestinimonas.[3][13]

-

Downstream Physiological Effects: These changes in the microbiome were correlated with several systemic effects:

-

Inflammatory Response: A significant decrease in the serum level of the pro-inflammatory cytokine interleukin-6 (IL-6).[13][14]

-

Hormonal Changes: An increase in the gut hormones peptide tyrosine-tyrosine (PYY) and ghrelin.[3] The enrichment of butyrate-producing bacteria was also linked to an increase in serum estradiol.[12]

-

Lipid Metabolism: The elevated estradiol was associated with a decrease in total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C).[3][12]

-

These findings suggest that the gut is a primary system affected by DEP, and its effects are not necessarily representative of its parent compounds.[3]

2.3. Induction of Oxidative Stress and MAPK Signaling

While research directly on DEP is limited in this area, the broader class of organophosphorus compounds is known to induce oxidative stress, which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways.[15][16] It is plausible that DEP contributes to or acts through this mechanism.

-

Oxidative Stress: OP exposure can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative damage to lipids and proteins.[16]

-

MAPK Activation: This oxidative stress acts as a signal that activates key intracellular signaling cascades, including the three main MAPK subfamilies:

-

Cellular Outcome: The balance between these pro-apoptotic (JNK, p38) and pro-survival (ERK) signals can determine the ultimate fate of the cell, potentially leading to neurotoxicity or other forms of tissue damage.[15][17]

Part 3: Quantitative Data Summary

The following table summarizes key quantitative findings from an in vivo study where adult male rats were exposed to DEP for 20 weeks.[3][12]

| Parameter Measured | Control Group | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) | Result |

| Body Weight | No significant change | No significant change | Significant decrease vs. Control | Lower body weight at high dose |

| Serum IL-6 | Baseline | Significant decrease | Significant decrease | Pro-inflammatory cytokine reduction |

| Serum PYY | Baseline | No significant change | Significant increase | Alteration of gut satiety hormone |

| Serum Ghrelin | Baseline | No significant change | Significant increase | Alteration of gut hunger hormone |

| Serum Estradiol | Baseline | No significant change | Significant increase | Endocrine disruption effect |

| Serum Triglycerides (TG) | Baseline | No significant change | Significant decrease | Altered lipid metabolism |

| Serum LDL-C | Baseline | No significant change | Significant decrease | Altered lipid metabolism |

Part 4: Experimental Protocols

4.1. Protocol: Acetylcholinesterase (AChE) Activity Assay (Colorimetric)

This protocol is based on the Ellman method for measuring AChE activity.[18]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured colorimetrically at ~410 nm. The rate of color formation is proportional to the AChE activity.

-

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Sample (e.g., tissue homogenate, cell lysate, plasma)

-

DTNB solution

-

Acetylthiocholine (substrate) solution

-

AChE standard (for standard curve)

-

-

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold Assay Buffer.[19] Centrifuge to remove debris and collect the supernatant. Dilute plasma samples as required (e.g., 1:50) in Assay Buffer.[20]

-

Standard Curve: Prepare serial dilutions of the AChE standard (e.g., from 0 to 1000 mU/mL) in Assay Buffer.[21]

-

Reaction Setup:

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[21]

-

Measure the absorbance at 410 nm using a microplate reader. The measurement can be taken at a single endpoint or kinetically over the incubation period.

-

-

Calculation: Subtract the absorbance of the blank (buffer only) from all readings. Calculate the AChE activity in the samples by comparing their absorbance values to the standard curve.[20]

-

4.2. Protocol: Analysis of Serum Hormones and Lipids

This protocol outlines the methods used to quantify hormones and lipids in serum, as described in studies investigating DEP's effects.[3]

-

Principle: Specific immunoassays are used for hormone quantification, while enzymatic colorimetric assays are used for lipid analysis.

-

Materials:

-

Serum samples collected from blood via centrifugation.

-

Radioimmunoassay (RIA) or ELISA kits for specific hormones (e.g., Estradiol, PYY, Ghrelin, LH, FSH).

-

Enzymatic assay kits for lipids (e.g., Total Triglycerides, LDL-C).

-

Gamma counter (for RIA) or microplate reader (for ELISA/lipid assays).

-

-

Procedure for Hormones (RIA Example):

-

Follow the specific instructions provided with the commercial RIA kit for the hormone of interest (e.g., estradiol).

-

Typically, this involves incubating a known volume of serum sample (e.g., 50 µL) with a specific antibody and a radiolabeled version of the hormone.[3]

-

The antibody-bound hormone is then separated from the unbound hormone.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of the hormone in the sample is determined by comparing its reading to a standard curve generated with known concentrations of the hormone.

-

-

Procedure for Lipids (Enzymatic Assay Example):

-

Follow the instructions provided with the commercial enzymatic kit for the lipid of interest (e.g., Triglycerides).

-

Add a small volume of serum to the reaction reagent in a 96-well plate.

-

Incubate for the specified time at the recommended temperature (e.g., 10 minutes at 37°C).

-

The enzymatic reactions produce a colored product.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the lipid concentration based on a standard provided with the kit.

-

References

- 1. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylphosphate (DEP) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota | Semantic Scholar [semanticscholar.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]

- 20. abcam.com [abcam.com]

- 21. bosterbio.com [bosterbio.com]

Physical and chemical properties of diethyl hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hydrogen phosphate (DEHP), also known as diethyl phosphoric acid, is an organophosphorus compound with the chemical formula (C₂H₅O)₂PO(OH). It is a colorless to pale yellow liquid that holds significance in various scientific and industrial fields.[1] In the realm of drug development and toxicology, DEHP is primarily recognized as a metabolite of several organophosphate pesticides and nerve agents, making it a crucial biomarker for exposure.[1][2] Its chemical structure, featuring a phosphate core with two ethyl ester groups and one acidic proton, imparts it with distinct physical and chemical properties that are leveraged in organic synthesis and material science. This guide provides a comprehensive overview of the physical and chemical properties of diethyl hydrogen phosphate, detailed experimental protocols, and logical workflows for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of diethyl hydrogen phosphate are summarized below. These properties are fundamental to its handling, application, and analysis.

Physical Properties

Diethyl hydrogen phosphate is a combustible liquid that is soluble in water and common organic solvents.[1][3] It is described as a colorless, clear liquid.[2]

| Property | Value | References |

| Molecular Formula | C₄H₁₁O₄P | [3][4] |

| Molecular Weight | 154.10 g/mol | [2][3] |

| Appearance | Colorless to yellow clear liquid | |

| Melting Point | 6 °C | [5][6] |

| Boiling Point | 80 °C at 0.7 mmHg; 203 °C | [1][5] |

| Density | 1.19 g/cm³ (at 20/20 °C); 1.29 g/mL | [5] |

| Flash Point | 75 °C; 91 °C | [5] |

| Solubility | Soluble in water and common organic solvents | [1][3] |

| pKa | 1.42 ± 0.50 (Predicted) | [6][7] |

| Refractive Index | 1.4170 | [5][6] |

Chemical Properties and Reactivity

The chemical behavior of diethyl hydrogen phosphate is dictated by its phosphate functional group. Key reactions include:

-

Esterification: It can react with alcohols to form triethyl phosphate.[3]

-

Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and ethanol.[3] The hydrolysis of phosphonates is a well-established method, often carried out in acidic or alkaline conditions.[8]

-

Transesterification: This reaction involves the exchange of the ethyl groups with other alkoxy groups when treated with different alcohols.[3][9]

-

Salt Formation: As an acid, it reacts with bases to form diethyl phosphate salts.

-

Reactions with Amines: Diethyl phosphite, a related compound, reacts with amines to displace the ethoxide group.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of diethyl hydrogen phosphate.

Synthesis of Diethyl Hydrogen Phosphate

A common method for the synthesis of diethyl hydrogen phosphate involves the reaction of phosphorus trichloride with ethanol.[3]

Protocol: Synthesis from Phosphorus Trichloride and Ethanol

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of absolute ethanol and a base (e.g., diethylaniline) in a dry, non-polar solvent like petroleum ether.[10]

-

Reagent Addition: Cool the flask in a water bath. A solution of phosphorus trichloride in the same solvent is added dropwise with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.[10]

-

Reaction: After the addition is complete, the mixture is heated under gentle reflux for approximately one hour with continuous stirring. This results in the formation of a precipitate (diethylaniline hydrochloride).[10]

-

Work-up: Cool the reaction mixture and filter to remove the precipitate. The filter cake is washed with the solvent.[10]

-

Purification: The filtrate and washings are combined and concentrated by distillation. The residue is then distilled under reduced pressure to yield diethyl hydrogen phosphite.[10] Note: This procedure yields diethyl phosphite, which exists in tautomeric equilibrium with diethyl hydrogen phosphate, with the phosphonate form being predominant.[9]

Purification of Diethyl Hydrogen Phosphate

Purification can be challenging due to the similar physical properties of related phosphorus compounds.[3]

-

Distillation: Traditional distillation can achieve purities of around 85%.[3]

-

Crystallization: This technique can improve purity to 92% but requires careful control of temperature and solvent systems.[3]

-

Membrane Separation: Modern techniques like membrane separation can achieve purities of 88% with a 90% recovery rate.[3]

Analysis of Diethyl Hydrogen Phosphate

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of diethyl hydrogen phosphate.[11]

-

Column: Newcrom R1 HPLC column.[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[11]

-

Application: This method is scalable and can be used for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[11]

Gas Chromatography (GC)

For GC analysis, derivatization is typically required due to the low volatility of diethyl hydrogen phosphate.

-

Derivatization: Alkylation to form more volatile esters, such as pentafluorobenzyl esters, is a common strategy. This can be achieved using a phase-transfer reaction.[12]

-

Detector: A flame photometric detector (FPD) is suitable for the analysis of phosphorus-containing compounds.[12]

Mandatory Visualizations

Synthesis Workflow

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Diethyl hydrogen phosphate | 53397-17-4 [smolecule.com]

- 4. diethyl hydrogen phosphate [webbook.nist.gov]

- 5. This compound | 598-02-7 [chemicalbook.com]

- 6. Diethyl hydrogen phosphate|lookchem [lookchem.com]

- 7. guidechem.com [guidechem.com]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Diethyl hydrogen phosphate | SIELC Technologies [sielc.com]

- 12. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Phosphate: A Comprehensive Technical Guide to its Role in Soil and Water Contamination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP) is a ubiquitous dialkyl phosphate (DAP) and a primary metabolite of numerous organophosphate (OP) pesticides and industrial chemicals. Its presence in soil and water is a significant environmental concern due to its persistence, mobility, and potential for adverse health effects, including endocrine disruption. This technical guide provides an in-depth analysis of DEP's role as a contaminant, detailing its sources, environmental fate, and toxicological implications. This document summarizes quantitative data on DEP contamination, outlines detailed experimental protocols for its detection, and visualizes key biological and degradation pathways to support further research and the development of effective remediation strategies.

Introduction

Organophosphate compounds are extensively used worldwide as pesticides in agriculture and as flame retardants and plasticizers in various industrial applications.[1] The widespread use of these compounds has led to their inevitable release into the environment, where they undergo degradation to form more stable and water-soluble metabolites, including this compound (DEP).[2] As a common breakdown product, DEP serves as a key biomarker for human exposure to a range of parent organophosphate compounds.[3] Its detection in soil and water resources raises significant concerns about its potential impact on ecosystem health and human physiology.[4][5]

This guide aims to provide a comprehensive technical overview of DEP's environmental and toxicological profile for researchers, scientists, and professionals involved in drug development and environmental health.

Sources and Chemical Properties of this compound

DEP is primarily introduced into the environment through the degradation of parent organophosphate compounds.[1] Prominent precursors include pesticides such as chlorpyrifos, diazinon, and parathion.[1]

Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C4H11O4P | [6] |

| Molar Mass | 154.10 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Water Solubility | High | [7] |

| Vapor Pressure | 0.007 hPa at 20 °C (estimated) | [8] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.63 (estimated) | [8] |

The high water solubility and low octanol-water partition coefficient of DEP indicate its high mobility in aqueous environments and a low potential for bioaccumulation in fatty tissues.[7]

This compound in Soil and Water: A Quantitative Overview

The concentration of DEP in soil and water is highly variable and depends on the intensity of organophosphate use in the surrounding areas. While specific data for this compound is often aggregated with other dialkyl phosphates in monitoring studies, available information indicates its widespread presence.

Table 1: Reported Concentrations of this compound and Related Compounds in Environmental Samples

| Matrix | Compound | Concentration Range | Location/Study Details | Reference |

| Soil | Diethyl phthalate (DEP) | 0.01 - 25.12 mg/kg | Agricultural and urban soils in Serbia | [9] |

| Groundwater | Diethyl phthalate (DEP) | 0.26 µg/L | Following secondary effluent infiltration | [7] |

| Surface Water | Diethyl phthalate (DEP) | 0.5 - 11.0 µg/L | Nationwide Urban Runoff Program (1982) | [7] |

| Industrial Effluent | Diethyl phthalate (DEP) | Median < 10 µg/L | STORET database | [7] |

Note: Data for diethyl phthalate is included as a proxy due to the limited availability of specific quantitative data for this compound in soil and water matrices in the initial search results. Further targeted monitoring studies for this compound are warranted.

Experimental Protocols for this compound Analysis

Accurate quantification of DEP in environmental matrices is crucial for risk assessment. The following sections detail established methodologies for its analysis in soil and water.

Analysis of this compound in Soil

4.1.1. Sample Preparation and Extraction

-

Sample Collection and Pre-treatment: Collect soil samples from the area of interest. Air-dry the samples and sieve them through a 2-mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the prepared soil into a centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.[10]

-

Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the soil pellet twice more.

-

Combine the supernatants from all three extractions.

-

4.1.2. Derivatization for GC-MS Analysis

Since DEP is a polar and non-volatile compound, derivatization is necessary for gas chromatography analysis. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.

-

Solvent Exchange: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile.

-

Derivatization Reaction:

-

Add 50 µL of a 10% (v/v) solution of PFBBr in acetone and 10 µL of triethylamine (as a catalyst).

-

Seal the vial and heat at 75°C for 1 hour.

-

After cooling, evaporate the solvent to dryness.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis.[11]

-

4.1.3. GC-MS/MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Mass Spectrometer (MS): Agilent 7000D Triple Quadrupole or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL in splitless mode.

-

Oven Program: Start at 60°C (hold for 1 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).

-

MS Parameters: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the PFB derivative of DEP.

Analysis of this compound in Water

4.2.1. Sample Preparation and Solid Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with sulfuric acid and store at 4°C.

-

Solid Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a 6 mL, 500 mg polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL) by passing 5 mL of methanol followed by 5 mL of deionized water.[12]

-

Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Drying: Dry the cartridge under a vacuum for 10-20 minutes.

-

Elution: Elute the retained analytes with two 5 mL aliquots of acetonitrile.[12]

-

4.2.2. LC-MS/MS Analysis

Direct analysis of the eluate from SPE is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Liquid Chromatograph (LC): Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer (MS): Agilent 6470 Triple Quadrupole or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 5 µL.

-

MS Parameters: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the protonated DEP molecule to a characteristic product ion.[13]

Toxicological Profile: Endocrine Disruption

DEP is recognized as an endocrine-disrupting chemical (EDC), with the thyroid hormone system being a primary target.[2] Chronic exposure to DEP can interfere with thyroid hormone synthesis, transport, and receptor binding.[2][3]

Signaling Pathway of Thyroid Hormone Synthesis and Disruption by this compound

The synthesis of thyroid hormones is a complex process occurring in the thyroid gland. DEP can interfere with several key steps in this pathway.

Caption: Thyroid hormone synthesis and disruption by DEP.

DEP has been shown to interact with and potentially inhibit key enzymes in thyroid hormone synthesis, such as thyroid peroxidase (TPO).[2][14][15] TPO is essential for the oxidation of iodide and its incorporation into thyroglobulin, a critical step in forming thyroid hormones.[16][17] Furthermore, DEP may inhibit the activity of deiodinase enzymes, which are responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more active triiodothyronine (T3).[2]

Environmental Fate and Degradation

The fate of DEP in the environment is governed by its physicochemical properties and susceptibility to microbial degradation.

Sorption and Leaching in Soil

Due to its high water solubility, DEP has a low affinity for soil organic matter and is prone to leaching into groundwater.[7][18] The extent of sorption is influenced by soil type, organic matter content, and pH.

Microbial Degradation

Microbial hydrolysis is the primary mechanism for the degradation of DEP in soil and water.[8][19] Various soil microorganisms possess enzymes, such as phosphotriesterases, that can cleave the ester bonds of organophosphates and their metabolites.[20][21]

Caption: Microbial degradation pathway of this compound.

The degradation of DEP proceeds through a stepwise hydrolysis, first to monoethyl phosphate (MEP) and then to inorganic phosphate and ethanol.[8][19] The rate of degradation is dependent on environmental conditions such as temperature, pH, and the composition of the microbial community.

Conclusion

This compound is a significant environmental contaminant originating from the widespread use of organophosphate compounds. Its high mobility in soil and water, coupled with its potential to disrupt the endocrine system, necessitates continued research and monitoring. The experimental protocols and pathway diagrams presented in this guide provide a foundational resource for scientists and researchers to further investigate the environmental impact of DEP and to develop effective strategies for its remediation and for the assessment of its toxicological risks. Further studies are needed to obtain more specific quantitative data on DEP concentrations in various environmental compartments and to fully elucidate the molecular mechanisms of its toxicity and degradation.

References

- 1. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. Prediction of the Impact of Land Use and Soil Type on Concentrations of Heavy Metals and Phthalates in Soil Based on Model Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. lcms.cz [lcms.cz]

- 12. dto-innovators.it [dto-innovators.it]

- 13. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. thermoscientific.fr [thermoscientific.fr]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diethyl Phosphate in Urine

These application notes provide detailed methodologies for the quantitative analysis of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental health monitoring.

Introduction

This compound (DEP) is a metabolite of several widely used organophosphate pesticides. Its detection in urine is a reliable indicator of human exposure to these compounds. Accurate and sensitive analytical methods are crucial for assessing exposure levels and understanding potential health risks. The following sections detail two primary analytical techniques for DEP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the determination of DEP in urine. GC-MS methods typically require a derivatization step to increase the volatility and thermal stability of the analyte. In contrast, LC-MS/MS can often analyze DEP directly, simplifying sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of DEP and other dialkyl phosphates (DAPs) in urine.

| Method | Analyte(s) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | DEP & other DAPs | Liquid-Liquid Extraction, Derivatization (PFBBr) | 1 µg/L | Not Reported | Not Reported | [1][2][3] |

| GC-FPD | DEP & other DAPs | Azeotropic distillation, Derivatization (PFBBr), SPE | 2-3 µg/L | Not Reported | 85.8-101.0 | [4][5] |

| GC-MS | DETP, DEDTP | Molecularly Imprinted Solid Phase Extraction (MISPE), Derivatization (PFBBr) | Not Reported | 10 µg/L | Not Reported | [6][7] |

| UFLC-MS/MS | DEP & other DAPs | Liquid-Liquid Extraction | 0.0201 ng/mL | 0.0609 ng/mL | 93-102 | [8][9][10][11] |

| LC-MS/MS | DEP & other DAPs | Liquid-Liquid Extraction | Not Reported | 2 µg/L | Not Reported | [12] |

| LC-MS/MS | DEP, DETP, DEDTP | Direct Injection | 1 µg/L | Not Reported | 78-119 | [13] |

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a widely cited method involving liquid-liquid extraction followed by derivatization.[1][2]

1. Materials and Reagents

-

This compound (DEP) standard

-

Dibutyl phosphate (DBP) internal standard

-

Methanol, HPLC grade

-

Diethyl ether, analytical grade

-

Acetonitrile, analytical grade

-

Hydrochloric acid (6 mol/L)

-

Sodium chloride

-

Potassium carbonate

-

Pentafluorobenzyl bromide (PFBBr)

-

Urine collection containers

-

Screw-top vials

-

Centrifuge

-

Laboratory shaker

-

Nitrogen evaporator

-

GC-MS system

2. Sample Preparation

-

Thaw frozen urine samples and mix thoroughly.

-

Pipette 5 mL of urine into a screw-top vial containing 4 g of sodium chloride.

-

Spike the sample with 100 µL of the internal standard solution (10 mg/L DBP).

-

Add 5 mL of a diethyl ether/acetonitrile mixture (1:1, v/v).

-

Acidify the sample by adding 1 mL of hydrochloric acid (6 mol/L).

-

Shake the vial for 5 minutes in a laboratory shaker.

-

Centrifuge for 5 minutes at 1500 x g.

-

Transfer the organic phase to a new screw-top vial containing 10 mg of potassium carbonate.

3. Derivatization

-

Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the extracted sample.

4. Final Extraction

-

Perform a second liquid-liquid extraction.

-

Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

5. GC-MS Analysis

-

Injector: Splitless mode

-

Column: Capillary column suitable for pesticide analysis

-

Carrier Gas: Helium

-

Oven Program: A temperature gradient optimized for the separation of the derivatized analytes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This protocol utilizes a rapid liquid-liquid extraction method without the need for derivatization.[8][9][10]

1. Materials and Reagents

-

This compound (DEP) standard

-

Internal standard solution

-

Ethyl acetate, HPLC grade

-

Acetonitrile, HPLC grade

-

Urine collection containers

-

Eppendorf tubes (2 mL)

-

Centrifuge

-

Nitrogen evaporator

-

UFLC-MS/MS system

2. Sample Preparation

-

Add 200 µL of urine sample to a 2 mL Eppendorf tube.

-

Add 100 µL of the standard or internal standard solution.

-

Add 800 µL of cold ethyl acetate.

-

Shake the mixture for 1 minute.

-

Place the tube on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue with 500 µL of acetonitrile.

-

Transfer the final solution to a vial for UFLC-MS/MS analysis.

3. UFLC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS3) is commonly used.[12]

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a suitable modifier to improve peak shape and ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions per compound for quantification and confirmation.[12]

Visualizations

Caption: GC-MS workflow for DEP analysis in urine.

Caption: UFLC-MS/MS workflow for DEP analysis in urine.

Caption: Exposure to detection pathway for DEP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Quantification of Diethyl Phosphate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate pesticides and industrial chemicals. Its quantification in biological matrices such as urine and hair is a key biomarker for assessing human exposure to these compounds. This application note describes a sensitive and robust method for the quantification of DEP using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals.

Principle

This method utilizes liquid chromatography to separate DEP from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for accurate quantification of DEP at low concentrations. A deuterated internal standard (DEP-d10) is employed to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (DEP) and this compound-d10 (DEP-d10)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Acids: Acetic acid (glacial), Formic acid

-

Ammonium Hydroxide

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

A critical step for accurate quantification is the efficient extraction of DEP from the biological matrix. Below are protocols for urine and hair samples.

2.1. Urine Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

-

To 1 mL of supernatant, add the internal standard (DEP-d10) to a final concentration of 10 ng/mL.